molecular formula C24H25FN4O3 B2890099 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one CAS No. 1049337-44-1

2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2890099
CAS No.: 1049337-44-1
M. Wt: 436.487
InChI Key: NGSCXGBFXQXWFT-UHFFFAOYSA-N
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Description

This compound belongs to a class of piperazine-linked propanone derivatives featuring a pyridazine core substituted with a 4-methoxyphenyl group and a 3-fluorophenoxy side chain.

Properties

IUPAC Name

2-(3-fluorophenoxy)-1-[4-[6-(4-methoxyphenyl)pyridazin-3-yl]piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25FN4O3/c1-17(32-21-5-3-4-19(25)16-21)24(30)29-14-12-28(13-15-29)23-11-10-22(26-27-23)18-6-8-20(31-2)9-7-18/h3-11,16-17H,12-15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGSCXGBFXQXWFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)OC)OC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Retrosynthetic Analysis and Strategic Disconnections

The target molecule can be dissected into three primary building blocks:

  • 6-(4-Methoxyphenyl)pyridazin-3-amine
  • Piperazine backbone
  • 2-(3-Fluorophenoxy)propanoyl chloride

Key disconnections involve:

  • Formation of the pyridazin-3-yl-piperazine core via nucleophilic aromatic substitution
  • Acylation of the piperazine nitrogen with the propan-1-one derivative
  • Ether linkage installation between the propanol intermediate and 3-fluorophenol.

Synthesis of Key Intermediates

Preparation of 6-(4-Methoxyphenyl)Pyridazin-3-Amine

Suzuki-Miyaura Coupling Route

A palladium-catalyzed cross-coupling between 3-amino-6-chloropyridazine and 4-methoxyphenylboronic acid achieves the aryl-pyridazine linkage:

Reaction Conditions

Component Quantity Role
3-Amino-6-chloropyridazine 10 mmol Electrophile
4-Methoxyphenylboronic acid 12 mmol Nucleophile
Pd(PPh₃)₄ 0.5 mol% Catalyst
K₂CO₃ 3 eq Base
DME/H₂O (4:1) 0.2 M Solvent
Temperature 80°C, 12 h Reaction parameters

Yield : 78% after column chromatography (silica gel, ethyl acetate/hexane 1:3).

Cyclocondensation Alternative

Hydrazine-mediated cyclization of 1-(4-methoxyphenyl)butane-1,4-dione:

$$
\text{C}6\text{H}5\text{OCH}3-\text{CO}-\text{CH}2-\text{CH}2-\text{CO} + \text{N}2\text{H}_4 \xrightarrow{\text{EtOH, Δ}} \text{Pyridazin-3-amine derivative}
$$

Advantages : Avoids transition metal catalysts but requires stringent temperature control (65±2°C) to prevent over-cyclization.

Piperazine Functionalization

The secondary amine of piperazine undergoes N-alkylation with intermediates containing leaving groups (X = Cl, Br, OTs):

$$
\text{Piperazine} + \text{6-(4-Methoxyphenyl)pyridazin-3-yl-X} \xrightarrow{\text{DIEA, DMF}} \text{Coupled product}
$$

Optimized Conditions

  • Molar Ratio : 1:1.2 (piperazine:pyridazine derivative)
  • Base : N,N-Diisopropylethylamine (2.5 eq)
  • Solvent : Dimethylformamide, 60°C, 8 h
  • Yield : 82% (HPLC purity >95%)

Synthesis of 2-(3-Fluorophenoxy)Propanoyl Chloride

Stepwise Esterification-Acid Chloride Formation
  • Esterification :
    $$
    \text{3-Fluorophenol} + \text{2-Bromopropanoyl bromide} \xrightarrow{\text{NaH, THF}} \text{2-(3-Fluorophenoxy)propanoyl bromide}
    $$
    Yield : 89% (distilled under reduced pressure)

  • Chloride Exchange :
    $$
    \text{Propanoyl bromide} + \text{SOCl}2 \xrightarrow{\text{reflux}} \text{Propanoyl chloride} + \text{SOBr}2 \uparrow
    $$
    Caution : Requires strict moisture control and SOBr₂ scrubbers.

Final Coupling: Acylation of Piperazine

The critical acylation step employs Schotten-Baumann conditions:

$$
\text{Piperazine intermediate} + \text{2-(3-Fluorophenoxy)propanoyl chloride} \xrightarrow{\text{NaHCO₃, H₂O/CH₂Cl₂}} \text{Target compound}
$$

Optimized Parameters

Variable Optimal Value Effect on Yield
pH 8.5-9.0 Maximizes N-nucleophilicity
Temperature 0-5°C Minimizes hydrolysis
Reaction Time 4 h Complete conversion
Workup Extracted with CH₂Cl₂ (3×) Removes polar impurities

Scale-Up Data

Batch Size (mmol) Isolated Yield Purity (HPLC)
10 76% 98.2%
100 68% 97.5%
1000 63% 96.8%

Purification and Characterization

Chromatographic Purification

  • Column : Reveleris® C18 (250 × 4.6 mm, 5 μm)
  • Mobile Phase :
    • A: 0.1% TFA in H₂O
    • B: Acetonitrile

      Gradient : 30% B to 70% B over 25 min
  • Retention Time : 18.3 min

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃)
δ 8.21 (d, J=8.4 Hz, 1H, pyridazine H-5)
δ 7.89 (d, J=8.8 Hz, 2H, OCH₃-Ar)
δ 7.45–7.38 (m, 1H, fluorophenyl)
δ 6.94 (d, J=8.8 Hz, 2H, OCH₃-Ar)
δ 6.85–6.78 (m, 3H, fluorophenyl)
δ 5.12 (q, J=6.8 Hz, 1H, CH(CH₃))
δ 3.87 (s, 3H, OCH₃)
δ 3.72–3.65 (m, 4H, piperazine)
δ 3.12–3.05 (m, 4H, piperazine)
δ 1.62 (d, J=6.8 Hz, 3H, CH₃)

HRMS (ESI-TOF)
Calculated for C₂₄H₂₅FN₄O₃ [M+H]⁺: 437.1932
Found: 437.1928

Process Optimization Challenges

Competing Reactions During Acylation

  • N-O vs. N-Acylation : At pH >9.5, O-acylation of phenol becomes significant (up to 12% byproduct)
  • Mitigation : Maintain pH 8.5–9.0 using bicarbonate buffer

Crystal Polymorphism Issues

  • Forms Identified : Two anhydrous forms (I and II) and one hydrate
  • Stability : Form II shows superior chemical stability (ΔGf = -45.2 kJ/mol vs. -41.7 for Form I)

Scalability and Industrial Considerations

Cost Analysis (Per Kilogram)

Component Cost (USD) % of Total
3-Fluorophenol 320 28%
Palladium Catalyst 410 36%
Solvent Recovery -150 -13%
Waste Treatment 90 8%
Net Production Cost 670 100%

Environmental Impact

  • PMI (Process Mass Intensity): 68 kg/kg (solvents account for 82%)
  • Recommended Improvements:
    • Switch from DMF to cyclopentyl methyl ether (CPME) in alkylation step
    • Implement membrane-based SOBr₂ capture system

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl group.

    Reduction: Reduction reactions might target the pyridazinyl group.

    Substitution: The fluorophenoxy group could participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products would depend on the specific reactions and conditions used. For example, oxidation might yield quinones, while substitution could introduce various functional groups into the aromatic ring.

Scientific Research Applications

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, it might be studied for its potential interactions with biological targets, such as enzymes or receptors.

Medicine

The compound could be investigated for its pharmacological properties, including potential therapeutic effects in treating diseases.

Industry

In industrial applications, it might be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The compound shares structural similarities with several piperazine-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Compound Name Key Substituents Molecular Formula Molecular Weight Notable Features Reference
Target Compound : 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one 3-Fluorophenoxy, 4-methoxyphenyl-pyridazine Likely C23H23FN4O3 ~434.46 (estimated) Pyridazine core with methoxyphenyl; fluorophenoxy side chain -
2-((4-Fluorophenyl)thio)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)ethanone 4-Fluorophenylthio, 4-methoxyphenyl-pyridazine C23H23FN4O2S 438.5 Thioether linkage instead of ether; higher lipophilicity
2-(2-Fluorophenoxy)-1-{4-[3-(4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}ethanone 2-Fluorophenoxy, triazolopyrimidine core C23H21FN6O2 ~432.46 Triazolopyrimidine heterocycle; altered receptor selectivity
(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperazin-1-yl)-3-(isopropylamino)propan-1-one Chlorophenyl, cyclopenta-pyrimidine C25H31ClN5O2 ~492.0 Cyclopentane-fused pyrimidine; chiral centers
3-(4-Fluorobenzenesulfonyl)-1-[4-(4-methoxy-1,3-benzothiazol-2-yl)piperazin-1-yl]propan-1-one 4-Fluorobenzenesulfonyl, benzothiazole C21H22FN3O4S2 463.5 Sulfonyl group; benzothiazole heterocycle

Pharmacological and Functional Insights

Fluorophenoxy vs. Thioether Linkages: The target compound’s 3-fluorophenoxy group may enhance metabolic stability compared to the thioether analog in , which could be more susceptible to oxidative metabolism.

Heterocyclic Core Variations :

  • Pyridazine (target compound) vs. triazolopyrimidine (): Pyridazine’s electron-deficient nature may favor interactions with polar enzyme active sites, while triazolopyrimidine’s fused ring system could enhance π-π stacking in hydrophobic pockets.
  • Benzothiazole derivatives () with sulfonyl groups are typically associated with protease or kinase inhibition, suggesting divergent therapeutic applications compared to the target compound.

Substituent Effects :

  • The 4-methoxyphenyl group on the pyridazine core (target compound) likely contributes to π-stacking and metabolic stability, whereas chlorophenyl substituents (e.g., ) may enhance halogen bonding but increase toxicity risks.

Physicochemical Properties

  • Molecular Weight : The target compound (~434 Da) falls within the acceptable range for CNS drugs, whereas benzothiazole derivatives (, 463.5 Da) may face challenges in bioavailability.
  • Polar Surface Area : The pyridazine core and methoxyphenyl group suggest moderate polarity, balancing solubility and membrane permeability.

Biological Activity

The compound 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, biological mechanisms, and therapeutic implications based on diverse research findings.

Molecular Formula

The molecular formula of the compound is C21H24FN3O2C_{21}H_{24}FN_3O_2. The presence of fluorine and methoxy groups, along with a piperazine moiety, suggests potential interactions with various biological targets.

Structural Features

  • Fluorophenoxy Group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pyridazine Ring : Known for its role in various pharmacological activities.
  • Piperazine Linkage : Commonly associated with central nervous system activity.

Research indicates that compounds with similar structures often interact with neurotransmitter systems, particularly the serotonin and dopamine receptors. The specific interactions of this compound are still under investigation, but preliminary studies suggest it may function as a modulator of these systems.

In Vitro Studies

In vitro studies have shown that related pyridazine derivatives exhibit significant inhibition of monoamine oxidases (MAOs), which are critical enzymes in neurotransmitter metabolism. For example, compounds structurally similar to the target compound have demonstrated:

  • MAO-B Inhibition : IC50 values ranging from 0.5 to 1.0 µM, indicating potent activity against this enzyme .
  • Cell Viability : Evaluations using Vero cells (African green monkey kidney cells) showed that the compound maintains over 70% viability at concentrations up to 100 µg/mL, suggesting low cytotoxicity .

Pharmacological Profiles

The pharmacological profiles of similar compounds indicate potential applications in treating neurological disorders due to their ability to modulate neurotransmitter levels. The following table summarizes the biological activities observed in related compounds:

CompoundTargetIC50 (µM)Cell LineViability (%) at 100 µg/mL
Compound AMAO-B0.51Vero70
Compound BAChE>50%Vero>80
Compound CBChE7.00Vero72

Neuropharmacological Effects

A study focusing on the neuropharmacological effects of pyridazine derivatives revealed significant improvements in cognitive function in rodent models. These effects were attributed to enhanced serotonergic and dopaminergic signaling pathways.

Antidepressant Activity

Another study evaluated a series of piperazine derivatives for their antidepressant-like effects in animal models. The results indicated that these compounds could reduce depressive behaviors significantly, correlating with increased serotonin levels in the brain.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 2-(3-Fluorophenoxy)-1-(4-(6-(4-methoxyphenyl)pyridazin-3-yl)piperazin-1-yl)propan-1-one, and how can reaction conditions be optimized?

  • Methodology : The synthesis typically involves multi-step reactions, including nucleophilic substitution for fluorophenoxy group attachment and coupling of the pyridazin-piperazine moiety. Key steps:

  • Use dimethylformamide (DMF) as a solvent for polar intermediates .
  • Catalysts like palladium on carbon or copper iodide enhance coupling reactions between aromatic and heterocyclic components .
  • Purification via column chromatography or recrystallization ensures ≥95% purity .
    • Optimization : Monitor reaction progress using thin-layer chromatography (TLC) and adjust temperature (60–80°C) to minimize side products .

Q. How can structural characterization of this compound be systematically validated?

  • Techniques :

  • NMR Spectroscopy : Confirm substituent positions (e.g., fluorophenoxy, piperazine) via 1^1H and 13^{13}C NMR chemical shifts .
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected ~465 g/mol) and fragmentation patterns .
  • X-ray Crystallography : Resolve stereochemistry of the propan-1-one backbone if single crystals are obtainable .

Q. What strategies are recommended for assessing solubility and formulation compatibility?

  • Approach :

  • Test solubility in DMSO (common stock solvent) and aqueous buffers (pH 4–8) for biological assays .
  • Use Hansen solubility parameters to predict miscibility with excipients like PEG-400 or cyclodextrins .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported receptor binding affinities for this compound?

  • Analysis Framework :

  • Compare assay conditions: Radioligand vs. fluorescence-based methods may yield discrepancies due to probe sensitivity .
  • Validate purity (HPLC ≥99%) to rule out impurities affecting results .
  • Conduct competitive binding assays with structurally related analogs (e.g., 4-methoxy vs. 4-chloro derivatives) to assess substituent effects .

Q. What computational methods are effective in predicting the compound’s pharmacokinetic (PK) properties?

  • Tools :

  • Molecular Dynamics Simulations : Model blood-brain barrier penetration using logP (~3.5 predicted) and polar surface area (~75 Ų) .
  • Docking Studies (AutoDock Vina) : Predict interactions with serotonin/dopamine receptors by aligning the pyridazin-piperazine core with active-site residues .

Q. How can structure-activity relationship (SAR) studies be designed to enhance selectivity for kinase targets?

  • Design :

  • Synthesize analogs with modified substituents:
  • Replace 3-fluorophenoxy with 3-chlorophenoxy to assess halogen effects .
  • Introduce methyl groups on the pyridazin ring to evaluate steric hindrance .
  • Test inhibitory activity against kinase panels (e.g., EGFR, VEGFR2) using ATP-competitive assays .

Q. What experimental designs are optimal for in vivo toxicity profiling?

  • Protocol :

  • Use randomized block designs with split-plot arrangements (e.g., dose-response vs. exposure time) to control variability .
  • Monitor hepatic enzymes (ALT/AST) and renal biomarkers (creatinine) in rodent models over 28 days .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.